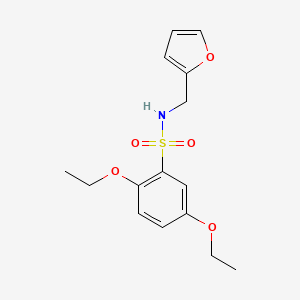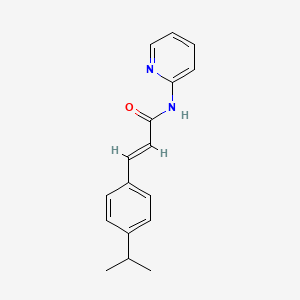![molecular formula C17H19N3 B5691756 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)
2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects. This compound was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of numerous scientific studies and has shown promise as a potential treatment for a variety of neurological disorders.
作用机制
The exact mechanism of action of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole is not fully understood, but it is thought to act through the upregulation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in a variety of cellular processes, including energy metabolism and DNA repair. By increasing NAMPT activity and NAD+ levels, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole may be able to protect neurons from a variety of insults.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been shown to have a variety of other biochemical and physiological effects. It has been demonstrated to increase mitochondrial function, reduce oxidative stress, and promote the expression of genes involved in neuronal survival and differentiation. Additionally, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
One of the major advantages of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole is its ability to promote the survival of newborn neurons in the hippocampus. This makes it a valuable tool for studying the mechanisms of neurogenesis and the effects of various insults on neuronal survival. Additionally, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been shown to protect against neuronal death caused by a variety of insults, making it a useful tool for studying the mechanisms of neuroprotection.
However, there are also limitations to the use of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a variety of future directions for research on 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole. One area of interest is the potential use of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in exploring the potential use of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole in combination with other neuroprotective agents, such as stem cells or growth factors. Finally, there is interest in further elucidating the mechanism of action of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole, which could lead to the development of more potent and specific neuroprotective agents.
合成方法
The synthesis of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole involves a multistep process that begins with the reaction of 1,2-diaminobenzene with 2-bromonaphthalene to form the intermediate 2-(1-aminoethyl)-1H-naphtho[2,3-d]imidazole. This intermediate is then reacted with piperidine to form the final product, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole. The synthesis of 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
科学研究应用
2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been shown to have a variety of neuroprotective effects in both in vitro and in vivo models. It has been demonstrated to promote the survival of newborn neurons in the hippocampus, a region of the brain involved in learning and memory. Additionally, 2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole has been shown to protect against neuronal death caused by a variety of insults, including traumatic brain injury, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(piperidin-1-ylmethyl)-1H-benzo[f]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-4-8-20(9-5-1)12-17-18-15-10-13-6-2-3-7-14(13)11-16(15)19-17/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGYEYCMOOHSIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=CC4=CC=CC=C4C=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidinomethyl)-1H-naphtho[2,3-D]imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-2-({[3-(6-methyl-2-oxopyridin-1(2H)-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5691683.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![4-(5,6-dimethylpyrimidin-4-yl)-2-[2-(2-methoxyethyl)-2H-tetrazol-5-yl]morpholine](/img/structure/B5691692.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B5691698.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![3-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5691720.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)

![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
